molecular formula C8H14Cl2N4 B1480700 N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 2098088-51-6

N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride

Cat. No.: B1480700
CAS No.: 2098088-51-6
M. Wt: 237.13 g/mol
InChI Key: YRBLLIVFGTUVEH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a dimethylamine group at position 2 and stabilized as a dihydrochloride salt. This compound is notable for its applications in analytical chemistry, particularly as a derivatizing agent for short-chain fatty acids (SCFAs) in mass spectrometry-based assays. Zhang et al. (2020) demonstrated its utility in achieving ultra-low limits of quantification (LOQs) of 0.5–4 fg on-column for SCFAs in mouse serum, leveraging its high reactivity and stability . Its commercial availability from suppliers like Hebei Honuor Chemical Co., Ltd. further underscores its industrial relevance .

Properties

IUPAC Name

N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-12(2)8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,3,5H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBLLIVFGTUVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CNCC2=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride (CAS Number: 2098088-51-6) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C8H14Cl2N4
  • Molecular Weight : 237.13 g/mol
  • Purity : Typically 95%.

This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structural similarity to other pyrimidine derivatives suggests potential applications in inhibiting key enzymes related to cancer progression and bacterial infections.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolo[3,4-d]pyrimidine have shown significant antiproliferative effects against various cancer cell lines. In particular, compounds with similar structures have demonstrated:

  • IC50 Values : As low as 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong inhibitory effects on cell proliferation .
  • Mechanisms : Induction of apoptosis and cell cycle arrest at the G2/M phase were observed in treated cells, suggesting that this compound may hinder tumor growth and metastasis effectively .

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Research indicates that pyrrole derivatives can exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus. For example:

  • Minimum Inhibitory Concentration (MIC) : Values ranging from 3.12 to 12.5 μg/mL were recorded against S. aureus, outperforming standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Study on Anticancer Effects

A study involving the administration of this compound in a mouse model demonstrated significant inhibition of lung metastasis in TNBC. The treatment resulted in a notable reduction in metastatic nodules compared to control groups, indicating its potential as a therapeutic agent against aggressive cancer types .

Antibacterial Efficacy Assessment

In vitro evaluations of pyrrole derivatives showed enhanced antibacterial properties compared to traditional antibiotics. The findings suggest that these compounds could serve as lead compounds for developing new antibacterial agents targeting resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The pyrrolo[3,4-d]pyrimidine scaffold is versatile, with modifications at positions 2, 4, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Applications/Properties
N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride -N(CH₃)₂ at position 2; dihydrochloride salt 237.13 2098088-51-6 Derivatization agent for SCFA quantification
N-(2,3-Dihydro-1H-inden-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride hydrate -NH-indenyl at position 2; dihydrochloride hydrate 360.27 (anhydrous) Not explicitly listed Intermediate in pharmaceutical synthesis
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine -Cl, -CH₃ at phenyl; -C₂H₅ at position 6 288.78 1046858-60-9 Potential kinase inhibitor (structural analogy)
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine -Benzyl at position 6 253.30 1256353-14-6 Research intermediate
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate -Boc-protected amine at position 6 264.30 1056934-87-2 Synthetic precursor for deprotected amines

Analytical Performance Metrics

Research Findings and Challenges

  • Synthetic Challenges :

    • The dihydrochloride hydrate form requires stringent temperature control during synthesis (e.g., maintaining <26°C during HCl addition) to prevent decomposition .
    • Indenyl-substituted analogues necessitate precise stoichiometry (e.g., 0.5–1.25 equiv of reagents) to avoid side reactions .
  • Biological Relevance : While the dimethylamine derivative is primarily analytical, chloro- and benzyl-substituted variants show promise in medicinal chemistry, with structural motifs aligning with kinase inhibitor pharmacophores .

Preparation Methods

Synthetic Strategy Overview

The synthesis of N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride typically involves:

  • Formation of the pyrrolo[3,4-d]pyrimidine heterocyclic core through cyclization reactions.
  • Introduction of the dimethylamino group at the 2-position.
  • Conversion of the free base into the dihydrochloride salt for stability and handling.

Core Cyclization Methods

2.1 Cyclization of Diaminopyrrolidine Precursors

One common approach is the cyclization of 3,4-diaminopyrrolidine derivatives with appropriate reagents such as dimethylcarbamoyl chloride under acidic conditions. This reaction facilitates ring closure to form the fused pyrrolo[3,4-d]pyrimidine scaffold.

  • Reaction conditions: Acidic medium, controlled temperature.
  • Yields: Moderate to good, depending on reaction time and purity of starting materials.
  • Example: Reacting 3,4-diaminopyrrolidine with dimethylcarbamoyl chloride yields the pyrrolo[3,4-d]pyrimidine core with the dimethylamino substituent positioned at C-2.

2.2 Phosphorus Oxychloride (POCl3)-Mediated Cyclization

Analogous pyrrolo[3,2-d]pyrimidine derivatives have been synthesized via treatment of pyrimidinone precursors with phosphorus oxychloride at reflux temperatures, followed by neutralization and purification. This method is adaptable for structural analogs and can be modified for the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system.

  • Reaction conditions: Reflux in POCl3 for 3–4 hours.
  • Workup: Evaporation of POCl3, pH adjustment with ammonia, filtration.
  • Purification: Column chromatography.
  • Yields: Typically 70–85% for related pyrrolo[3,2-d]pyrimidine compounds, indicative of potential efficiency for the target compound.

Introduction of the Dimethylamino Group

The dimethylamino substituent at position 2 is critical for the compound's function and is introduced either during cyclization or via post-cyclization substitution.

  • Direct introduction: Using dimethylcarbamoyl chloride in the cyclization step introduces the N,N-dimethylamino group.
  • Post-synthetic modification: Alternative methods involve displacement of a chloro substituent at position 2 by dimethylamine or its derivatives under nucleophilic substitution conditions.

Formation of the Dihydrochloride Salt

The free base obtained from the cyclization and substitution steps is converted into the dihydrochloride salt to enhance stability, solubility, and ease of handling.

  • Procedure: Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., methanol or ethanol).
  • Result: Formation of a crystalline dihydrochloride salt.
  • Storage: Recommended at –20°C in a desiccator to prevent hydrolysis and degradation.

Detailed Reaction Scheme and Data Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization 3,4-Diaminopyrrolidine + dimethylcarbamoyl chloride, acidic medium 60–75 Forms pyrrolo[3,4-d]pyrimidine core with N,N-dimethylamino at C-2
2 Alternative Cyclization Pyrimidinone precursor + POCl3, reflux 3–4 h 70–85 Adapted from pyrrolo[3,2-d]pyrimidine synthesis; may require optimization
3 Salt formation Free base + HCl in methanol/ethanol >90 Produces dihydrochloride salt; improves stability and solubility
4 Purification Column chromatography or recrystallization Ensures >95% purity

Research Findings and Optimization Notes

  • Substituent Effects: Modifications at the 2-amine position, including methylation, improve solubility and bioavailability, which is critical for biological applications such as kinase inhibition.
  • Isotopic Labeling: Variants with isotopic labels (e.g., d6-DHPP) are synthesized similarly for analytical applications, enhancing sensitivity in mass spectrometry.
  • Handling: The dihydrochloride salt is stable under refrigerated, dry conditions but sensitive to prolonged exposure to polar aprotic solvents like DMF, which may cause degradation.

Q & A

Q. Key Methodological Steps :

  • Derivatization Protocol : Mix serum samples with d0/d6-DHPP and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in methanol for 3–15 minutes at 20°C .
  • Chromatography : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate derivatives.
  • Detection : Operate in positive electrospray ionization (ESI+) mode with high-resolution accurate mass (HRAM) or parallel reaction monitoring (PRM) .

How do structural modifications of this compound influence its derivatization efficiency in analytical chemistry?

Advanced Research Question
The tertiary amine group in N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine is critical for charge reversal, which enhances ionization in ESI+ mode. Modifications such as isotopic labeling (e.g., d6-DHPP) or alternative cationic tags (e.g., DMAQ derivatives) can improve sensitivity, reduce matrix effects, and enable multiplexed quantification . For instance, Wei et al. demonstrated that replacing dimethylamine with isotopically labeled moieties (e.g., ¹³C/¹⁵N-DMAQ) aids in distinguishing branched vs. linear SCFAs .

Data Contradiction Note :
While LOQs for SCFAs using d0/d6-DHPP range from 0.5–4 fg , alternative reagents like 3-NPH yield higher LOQs (3–10 ng/mL), highlighting the superior sensitivity of pyrrolopyrimidine-based derivatization .

What synthetic strategies are employed to prepare this compound and its analogs?

Basic Research Question
The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization of pyrimidine precursors. For example:

  • Cyclization Approach : React 3,4-diaminopyrrolidine with dimethylcarbamoyl chloride under acidic conditions to form the pyrrolo[3,4-d]pyrimidine core .
  • Salt Formation : Treat the free base with hydrochloric acid to obtain the dihydrochloride salt .

Advanced Optimization :
Structure-activity relationship (SAR) studies in kinase inhibitor research reveal that substituents at the 2-amine position (e.g., methyl groups) enhance solubility and bioavailability. Modifications to the dihydro-5H-pyrrolo moiety (e.g., 7,7-dimethyl derivatives) improve target binding in ATR kinase inhibitors .

How is this compound applied in drug discovery, particularly for kinase inhibitors?

Advanced Research Question
The pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design due to its ability to occupy the ATP-binding pocket. For example:

  • ATR Kinase Inhibition : Derivatives like 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines show nanomolar potency against ATR kinase (IC₅₀ = 1–10 nM) by forming hydrogen bonds with hinge-region residues .
  • Synthetic Lethality : Compounds such as 48c and 48f exhibit synthetic lethality in ATM-deficient cancer cells, validated via cellular assays and xenograft models .

Q. Methodological Insight :

  • Ligand Efficiency Metrics : Use ligand lipophilicity efficiency (LLE) to balance potency and physicochemical properties during optimization .

What are the critical considerations for handling and storing this compound in experimental workflows?

Basic Research Question

  • Storage : Store at –20°C in a desiccator to prevent hydrolysis of the dihydrochloride salt .
  • Solubility : The compound is soluble in water, methanol, and DMSO (≥10 mg/mL), but avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to prevent degradation .

Advanced Challenge :
Degradation products (e.g., free base or oxidized forms) can interfere with derivatization efficiency. Regular purity checks via LC-MS or NMR are recommended .

How can researchers validate the specificity of this compound in complex biological matrices?

Advanced Research Question

  • Matrix Effects : Spike synthetic SCFA derivatives into pooled serum and compare recovery rates (target: 85–115%) .
  • Cross-Reactivity : Test against structurally similar metabolites (e.g., hydroxy acids) using high-resolution MS to confirm absence of interference .

Q. Validation Data Example :

SCFALOQ (fg on-column)Recovery (%)Matrix Effect (%)
Acetic1.098–5
Propionic0.8102+3
Butyric2.595–8

Adapted from Zhang et al. (2021) and Wei et al. (2020) .

What are the limitations of using this compound in large-scale metabolomic studies?

Advanced Research Question

  • Cost and Stability : Isotopically labeled analogs (e.g., d6-DHPP) are expensive and require strict storage conditions .
  • Throughput : Derivatization times (3–15 minutes per sample) may limit scalability compared to "shotgun" metabolomics workflows .

Q. Mitigation Strategies :

  • Automate derivatization using liquid handlers.
  • Use multiplexed reagents (e.g., DMAQ with ¹²C/¹³C tags) to pool samples and reduce run times .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride

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